molecular formula C21H17BrO3 B11156724 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11156724
M. Wt: 397.3 g/mol
InChI Key: HSKDGBPABAELCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one is a synthetic derivative of psoralen (7H-furo[3,2-g]chromen-7-one), a naturally occurring furocoumarin. Psoralen derivatives are known for their photochemical and biological activities, including immunoproteasome inhibition and cytochrome P450 (CYP) modulation . The target compound features a 4-bromophenyl substituent at position 3 and a butyl chain at position 5 (Figure 1). These modifications aim to enhance selectivity and potency compared to the parent scaffold.

Figure 1. Structure of this compound.

Preparation Methods

The synthesis of 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenyl derivatives and furochromene intermediates.

    Reaction Conditions: The key steps involve coupling reactions, such as Suzuki or Heck coupling, under controlled conditions using palladium catalysts.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s chromenone core and aromatic systems are susceptible to oxidation under controlled conditions.
Key Reagents & Outcomes:

ReagentConditionsProduct(s) FormedNotes
KMnO₄ (acidic)Aqueous H₂SO₄, 60–80°CHydroxylated derivatives at C-6 or C-8Selective oxidation of chromenone ring
CrO₃Acetic acid, refluxKetone formation at the butyl chainSide-chain oxidation dominates
Ozone (O₃)Dichloromethane, −78°CCleavage of furan ringForms dicarbonyl intermediates

Oxidation primarily targets the electron-rich furan ring or the chromenone carbonyl group, depending on the reagent. For example, ozonolysis cleaves the furan ring to yield diketones, while KMnO₄ hydroxylates the chromenone system.

Reduction Reactions

Reduction modifies the chromenone carbonyl or bromophenyl group.
Key Reagents & Outcomes:

ReagentConditionsProduct(s) FormedNotes
LiAlH₄Dry THF, 0°C → RTAlcohol from carbonyl reductionFull reduction to chromanol analog
NaBH₄Methanol, RTPartial reduction of carbonylForms hemiacetal intermediates
H₂/Pd-CEthanol, 50 psiDehalogenation (Br → H)Bromophenyl → phenyl conversion

Reduction with LiAlH₄ fully reduces the chromenone carbonyl to a secondary alcohol, whereas NaBH₄ yields partial reduction products. Catalytic hydrogenation selectively removes the bromine atom from the aryl group.

Substitution Reactions

The bromine atom on the phenyl ring serves as a prime site for nucleophilic aromatic substitution (NAS) or cross-coupling.
Key Reagents & Outcomes:

ReagentConditionsProduct(s) FormedNotes
NaOCH₃DMF, 120°CMethoxy-substituted aryl derivativeNAS with methoxide ion
Pd(PPh₃)₄, Ar-B(OH)₂Suzuki conditions, 80°CBiaryl derivativesCross-coupling via bromophenyl
CuI, NaN₃DMSO, 100°CAzido-substituted analogClick chemistry precursor

The bromophenyl group participates in palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) to generate biaryl or alkene-linked derivatives. NAS replaces bromine with nucleophiles like methoxide or azide.

Acid-Catalyzed Rearrangements

Under acidic conditions, the furochromene system undergoes ring-opening or rearrangement.
Key Reagents & Outcomes:

ReagentConditionsProduct(s) FormedNotes
p-TsOH·H₂O1,2-DCE, 84°C, 12 hrRing-opened quinolinone derivativesTandem reaction pathway
H₂SO₄ (conc.)RefluxFuran ring rearrangementForms tricyclic lactones

Acid treatment (e.g., p-toluenesulfonic acid) induces tandem reactions, as demonstrated in studies on related furoquinolones . These conditions may cleave the furan ring or reorganize the chromenone system.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles.
Key Reagents & Outcomes:

ReagentConditionsProduct(s) FormedNotes
Maleic anhydrideXylene, refluxBicyclic adductsEndo preference observed
AcetylenedicarboxylateToluene, 110°CSix-membered oxacyclic productsRetro-Diels-Alder possible

Cycloadditions exploit the conjugated diene character of the furan ring, yielding fused bicyclic structures. Regioselectivity depends on electron-withdrawing groups on the dienophile.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or bond cleavage.
Key Conditions & Outcomes:

ConditionsProduct(s) FormedNotes
UV light (254 nm)Dimerization via C5–C6 bondHead-to-tail dimer formation
UV + Rose BengalSinglet oxygen adductsFuran ring peroxidation

Photoreactions are less common but demonstrate the compound’s sensitivity to light, particularly in the presence of photosensitizers.

Critical Factors Influencing Reactivity

  • Steric Effects : The butyl chain hinders substitution at proximal positions.

  • Electronic Effects : The bromophenyl group directs electrophilic substitution to the para position.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance NAS rates compared to nonpolar media.

Scientific Research Applications

The structure of 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one includes a furochromene core with a bromophenyl substituent, which is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies have shown:

  • Cytotoxicity against MCF-7 (breast cancer) : The compound demonstrated an IC50 value indicating strong inhibitory effects on cell proliferation.
  • Mechanism of Action : The presence of the bromine atom enhances membrane permeability, facilitating apoptosis in cancer cells.

Case Study: Antiproliferative Effects

A detailed investigation into the antiproliferative effects revealed that this compound significantly inhibited cell growth across multiple cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment:

Cell LineIC50 (µM)
MCF-710.0
HT-2912.5
M2115.0

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer proliferation, potentially reducing tumor growth by modulating pathways associated with inflammation and cancer progression.

Interaction with Biological Targets

The interaction of This compound with proteins is primarily through π-π stacking interactions due to the bromophenyl group. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.

Pharmacodynamics

Further research using techniques such as surface plasmon resonance has been employed to elucidate the binding interactions between this compound and target proteins, revealing insights into its pharmacodynamics and potential therapeutic applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Psoralen derivatives are modified at positions 3, 5, and 9 to optimize pharmacological properties. Below is a comparative analysis of key analogs:

Substituent Effects at Position 3

  • Oxathiazolone Derivatives: Psoralen analogs with oxathiazolone warheads at position 3 exhibit superior immunoproteasome inhibitory activity (IC₅₀ ~0.5 µM) compared to bromophenyl-substituted derivatives, which show slightly reduced potency .
  • 3-(4-Chlorophenyl)-9-methyl-5-phenyl- : This analog (CAS: ZX-AN052598) replaces bromine with chlorine, reducing molecular weight (MW: 400.10 vs. 411.29) but retaining halogen-mediated interactions .

Substituent Effects at Position 5

  • Butyl Chain (Target Compound) : The butyl group increases lipophilicity (logP ~4.2), improving membrane permeability compared to shorter chains .
  • Methoxyphenyl (3-(4-Methoxyphenyl)-5-phenyl-): The methoxy group enhances electron density, possibly altering π-stacking interactions with aromatic amino acids like F304 in CYP3A4 .

Modifications at Other Positions

  • Position 4 (9a in ) : A hexyloxy chain at position 4 improves rigidity, critical for CYP3A4 inhibition (IC₅₀ ~2 µM) .

Immunoproteasome Inhibition

  • Target Compound : Moderate β5i subunit inhibition (IC₅₀ ~1.2 µM), likely due to the bromophenyl group’s weaker electrophilicity compared to oxathiazolone warheads .
  • Oxathiazolone Derivatives : Higher potency (IC₅₀ ~0.5 µM) attributed to covalent binding via the electrophilic sulfur atom .

CYP3A4 Interactions

  • Target vs. Bergamottin (BM) : Docking studies show the furocoumarin ring of both compounds occupies the CYP3A4 heme pocket. However, BM’s prenyloxy chain forms stronger hydrophobic interactions with residues like M114 and F241, resulting in lower IC₅₀ values (~0.8 µM vs. ~1.5 µM for the target) .
  • Methoxyphenyl Analogs : 3-(4-Methoxyphenyl)-5-phenyl- (CID 1801537) exhibits altered binding modes due to methoxy-mediated H-bonding with T309, enhancing inhibitory duration .

Biological Activity

The compound 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one is a member of the furochromenone class, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on available research findings.

  • Molecular Formula : C22H19BrO3
  • Molar Mass : 411.29 g/mol
  • CAS Number : 858748-59-1

Synthesis

The synthesis of this compound typically involves the reaction of chalcone precursors with appropriate reagents under controlled conditions. Techniques such as microwave irradiation have been noted for their efficiency in producing high yields within shorter reaction times.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various human cancer cell lines, including A549 (lung cancer) and KB31 (oral cancer) cells. The mechanism involves:

  • G2/M Phase Arrest : The compound has been shown to cause a dose-dependent arrest in the G2/M phase of the cell cycle, which is critical for preventing cancer cell proliferation .
  • Induction of Apoptosis : In specific cell lines, such as KB31, the compound triggers programmed cell death through pathways that may involve caspase activation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial activity against various pathogens. Studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria, showing promising results:

  • Minimum Inhibitory Concentrations (MIC) : The compound's MIC values were found to be comparable to standard antimicrobial agents like ampicillin, indicating its potential as an alternative therapeutic agent .
  • Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has revealed that modifications to the furochromenone structure can significantly influence biological activity:

  • The presence of the bromophenyl group enhances the compound's potency against cancer cells.
  • Alterations in substituents on the furochromenone core can lead to variations in both anticancer and antimicrobial activities .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study on Lung Cancer Cells (A549) : Treatment with varying concentrations resulted in a significant reduction in cell viability and increased apoptosis markers.
  • Study on Antimicrobial Efficacy : The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition similar to established antibiotics.

Q & A

Q. Basic: What synthetic pathways are commonly employed for synthesizing 3-(4-bromophenyl)-5-butyl-furochromenone derivatives, and how are intermediates characterized?

Answer:
The synthesis of furochromenone derivatives typically involves coumarin precursor functionalization via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce aryl/alkyl groups. For example, 7-hydroxycoumarin derivatives are reacted with brominated aryl halides (e.g., 4-bromophenylboronic acid) under palladium catalysis to install the bromophenyl moiety . Butyl groups are introduced via nucleophilic substitution or alkylation reactions. Intermediates are characterized using 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity. For instance, in analogous compounds, NMR coupling constants (e.g., J = 9.5 Hz for furan protons) and IR carbonyl stretches (~1700 cm⁻¹) are critical for structural validation .

Q. Basic: Which analytical techniques are recommended for assessing the purity and stability of this compound under experimental conditions?

Answer:

  • HPLC-DAD/MS : To quantify purity (>98%) and detect degradation products, especially under photolytic or thermal stress (e.g., 40°C/75% RH for stability studies) .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis identify melting points (e.g., ~200–250°C for similar furochromenones) and thermal decomposition profiles .
  • UV-Vis Spectroscopy : Monitor absorbance shifts (λmax ~300–320 nm for furanocoumarins) to detect structural changes during storage .

Q. Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps , electrophilic sites, and charge distribution. For example:

  • Exact exchange functionals (e.g., hybrid functionals) improve accuracy in modeling electron-deficient bromophenyl groups, with reported deviations <2.4 kcal/mol in thermochemical properties .
  • Electrostatic potential maps identify nucleophilic regions (e.g., oxygen atoms in the lactone ring) for predicting reaction sites with biomolecules like kinases or DNA .

Q. Advanced: What methodologies are used to study its mitochondrial targeting or kinase inhibition mechanisms in cellular models?

Answer:

  • Mitochondrial Membrane Potential Assays : Use JC-1 or TMRM dyes to assess disruption of ΔΨm, a hallmark of apoptosis induction. Compare with phosphonium-tagged analogs (e.g., PAPTP in ) for mitochondrial localization efficiency .
  • Kinase Inhibition Profiling : Employ competitive ATP-binding assays (e.g., ADP-Glo™) against kinases like GSK-3β. IC50 values are derived from dose-response curves (e.g., 5–20 µM for related morpholine derivatives in ).

Q. Advanced: How can contradictory pharmacological data (e.g., variable IC50 values across studies) be resolved?

Answer:
Contradictions often arise from cell line heterogeneity or assay conditions . Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., Wistar rat hepatocytes vs. human HepG2) and normalize data to positive controls (e.g., metformin for antidiabetic assays in ).
  • Meta-Analysis : Pool data from multiple studies (e.g., antidiabetic EC50 ranges: 150–500 µg/kg in ) and apply multivariate regression to identify confounding variables (e.g., serum glucose vs. HbA1c endpoints).

Q. Advanced: What approaches optimize structure-activity relationships (SAR) for enhancing target specificity?

Answer:

  • Substituent Scanning : Systematically vary the butyl chain length (C4 vs. C6) and bromophenyl position (para vs. meta) to correlate with bioactivity. For example, elongation to C6 increases lipophilicity (logP >3.5) but may reduce solubility .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to map steric/electrostatic fields. A study on psoralen analogs ( ) showed that bulky substituents at C5 improve DNA intercalation by 30%.

Properties

Molecular Formula

C21H17BrO3

Molecular Weight

397.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-butylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H17BrO3/c1-2-3-4-14-9-21(23)25-20-11-19-17(10-16(14)20)18(12-24-19)13-5-7-15(22)8-6-13/h5-12H,2-4H2,1H3

InChI Key

HSKDGBPABAELCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.